molecular formula C11H15ClN2O3 B13090323 tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

Katalognummer: B13090323
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: BKDABHKMMPWDPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-(hydroxymethyl)pyridin-2-yl)carbamate or 4-carboxy-3-(hydroxymethyl)pyridin-2-yl)carbamate.

    Reduction: Formation of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

    Substitution: Formation of tert-Butyl (4-substituted-3-(hydroxymethyl)pyridin-2-yl)carbamate.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and hydroxymethyl groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
  • tert-Butyl (2-chloro-3-(hydroxymethyl)pyridin-4-yl)carbamate
  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Uniqueness

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is unique due to the presence of both a chloro and hydroxymethyl group on the pyridine ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

Molekularformel

C11H15ClN2O3

Molekulargewicht

258.70 g/mol

IUPAC-Name

tert-butyl N-[4-chloro-3-(hydroxymethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI-Schlüssel

BKDABHKMMPWDPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.